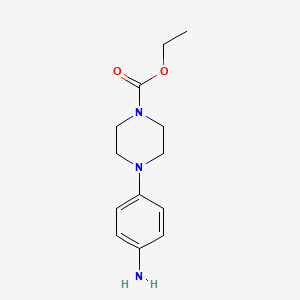

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

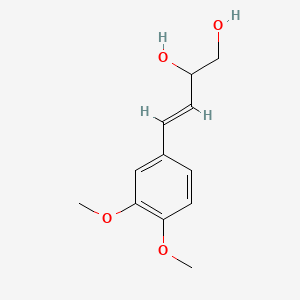

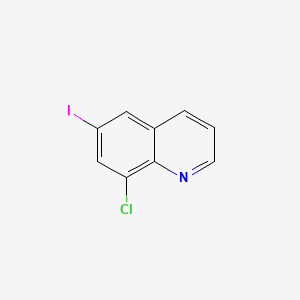

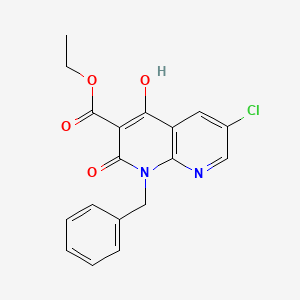

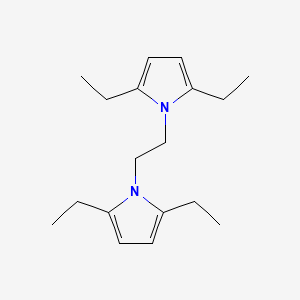

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is a chemical compound . It is also known as 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester .

Molecular Structure Analysis

The molecular formula of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is C13H19N3O2 . The InChI code for this compound is 1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3 .Applications De Recherche Scientifique

-

Chemical Synthesis

- Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 16154-70-4 . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds .

- As for the results or outcomes obtained, this would also depend on the specific synthesis reaction being carried out. In general, the use of this compound as a building block can lead to the synthesis of a wide range of organic compounds .

-

Pharmaceutical Research

- Piperazine derivatives, such as Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate, have been used in the synthesis of a series of xanthone derivatives .

- These xanthone derivatives were synthesized and evaluated for anti-Helicobacter pylori (H. pylori) activity . The methods of application involved in vitro tests using the Kirby-Bauer method (agar disc-diffusion method) .

- The results showed that the tested compounds had activity against clarithromycin- and/or metronidazole-resistant H. pylori .

-

Chemical Modulators

- This compound could potentially be used as a modulator of protein activity . The specific methods of application or experimental procedures would depend on the specific protein being targeted and the desired outcome.

- The results or outcomes obtained would also depend on the specific experiment being carried out. In general, the use of this compound as a modulator could potentially affect the activity of a wide range of proteins .

-

Antibacterial Activities

- Some compounds similar to “Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate” have been screened for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

- The methods of application involved in vitro tests at concentrations of 10 μg/disc .

- The results showed that the tested compounds had activity against these bacterial strains .

-

Protein Activity Modulation

- This compound could potentially be used as a modulator of protein activity . The specific methods of application or experimental procedures would depend on the specific protein being targeted and the desired outcome.

- The results or outcomes obtained would also depend on the specific experiment being carried out. In general, the use of this compound as a modulator could potentially affect the activity of a wide range of proteins .

-

Antibacterial Activities

- Some compounds similar to “Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate” have been screened for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

- The methods of application involved in vitro tests at concentrations of 10 μg/disc .

- The results showed that the tested compounds had activity against these bacterial strains .

Propriétés

IUPAC Name |

ethyl 4-(4-aminophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOGSBUAJSYWPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653889 |

Source

|

| Record name | Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

CAS RN |

16154-70-4 |

Source

|

| Record name | 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16154-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![:[9,9/'-Bi-4H-naphtho[2,3-b]pyran]-4,4/'-dione,2,2/',3,3/'-tetrahydro-5,6,6/',8,8/'-pentahydroxy-2,2](/img/no-structure.png)

![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)